molecular formula C10H15N7 B5361043 [4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide

[4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide

カタログ番号 B5361043
分子量: 233.27 g/mol
InChIキー: ZOVQEWXGFTYZRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide, also known as CYT387, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are involved in signaling pathways that regulate hematopoiesis, immune function, and inflammation. CYT387 has been studied for its potential therapeutic applications in a variety of diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and inflammatory bowel disease.

作用機序

[4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide is a selective inhibitor of JAK1 and JAK2, two enzymes that play a critical role in signaling pathways involved in hematopoiesis, immune function, and inflammation. By inhibiting JAK1 and JAK2, this compound reduces the production of cytokines and growth factors that promote the growth and survival of abnormal cells in diseases such as MPNs.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical models of MPNs, this compound has been shown to reduce the production of abnormal blood cells, improve spleen size, and increase survival. In preclinical models of rheumatoid arthritis and inflammatory bowel disease, this compound has been shown to reduce inflammation and improve disease outcomes.

実験室実験の利点と制限

One advantage of [4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide is its selectivity for JAK1 and JAK2, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some applications.

将来の方向性

There are several potential future directions for research on [4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in disease progression. Another area of interest is the development of more potent and selective JAK inhibitors that may have improved efficacy and safety profiles. Finally, further research is needed to fully understand the long-term safety and efficacy of this compound in clinical settings.

合成法

The synthesis of [4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide involves several steps, starting with the reaction of 2-amino-4-cyclopropylamino-6-ethylamino-1,3,5-triazine with cyanogen bromide to form the corresponding cyanamide intermediate. This intermediate is then reacted with methyl iodide to yield the final product, this compound.

科学的研究の応用

[4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide has been extensively studied for its potential therapeutic applications in myeloproliferative neoplasms (MPNs), a group of disorders characterized by the overproduction of blood cells. MPNs are caused by mutations in JAK2, a key regulator of hematopoiesis. This compound has been shown to inhibit JAK2 and reduce the production of abnormal blood cells in preclinical models of MPNs.
In addition to MPNs, this compound has also been studied for its potential therapeutic applications in rheumatoid arthritis and inflammatory bowel disease. In preclinical models of these diseases, this compound has been shown to reduce inflammation and improve disease outcomes.

特性

IUPAC Name

[4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-methylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7/c1-3-12-8-14-9(13-7-4-5-7)16-10(15-8)17(2)6-11/h7H,3-5H2,1-2H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVQEWXGFTYZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N(C)C#N)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。